3-(4-Carboxyphenoxy)phthalic acid

Catalog No.
S3612580
CAS No.
198330-12-0
M.F
C15H10O7
M. Wt
302.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Carboxyphenoxy)phthalic acid

CAS Number

198330-12-0

Product Name

3-(4-Carboxyphenoxy)phthalic acid

IUPAC Name

3-(4-carboxyphenoxy)phthalic acid

Molecular Formula

C15H10O7

Molecular Weight

302.23 g/mol

InChI

InChI=1S/C15H10O7/c16-13(17)8-4-6-9(7-5-8)22-11-3-1-2-10(14(18)19)12(11)15(20)21/h1-7H,(H,16,17)(H,18,19)(H,20,21)

InChI Key

XIFOTMQYGCBQDI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)OC2=CC=C(C=C2)C(=O)O)C(=O)O)C(=O)O

Canonical SMILES

C1=CC(=C(C(=C1)OC2=CC=C(C=C2)C(=O)O)C(=O)O)C(=O)O

3-(4-Carboxyphenoxy)phthalic acid is an asymmetric semi-rigid tricarboxylate ligand characterized by its unique V-shaped structure. This compound features three carboxyl groups and an ether linkage, making it a versatile building block in coordination chemistry. Its molecular formula is C₁₅H₁₀O₆, and it plays a significant role in forming coordination polymers with various metal ions, particularly in the fields of luminescence, catalysis, and gas adsorption .

Hcpop does not possess a direct biological function. Its significance lies in its ability to form coordination bonds with metal ions through its carboxylate groups. These bonds link the Hcpop molecules together, creating a porous network structure in MOFs []. The specific functionalities of the resulting MOF depend on the incorporated metal and the overall structure.

Involving 3-(4-Carboxyphenoxy)phthalic acid include:

  • Coordination Reactions: This compound readily coordinates with metal ions under hydrothermal conditions. The carboxyl groups deprotonate to form coordination bonds with metal centers, leading to diverse structural outcomes depending on the metal ion and reaction conditions .
  • Formation of Coordination Polymers: When reacted with metal ions like zinc or cadmium, it forms luminescent coordination polymers that exhibit interesting photophysical properties .

While specific biological activities of 3-(4-Carboxyphenoxy)phthalic acid are not extensively documented, its structural similarity to other phthalic acid derivatives suggests potential applications in biological systems. Phthalic acid derivatives are known for their moderate toxicity and interactions with biological pathways, including metabolic processes in humans .

The synthesis of 3-(4-Carboxyphenoxy)phthalic acid typically involves several methods:

  • Hydrothermal Synthesis: This method involves the reaction of phthalic anhydride with 4-carboxyphenol under controlled temperature and pressure conditions. The hydrothermal environment facilitates the formation of coordination complexes .
  • Solvent-Free Reactions: Some studies have reported solvent-free methods for synthesizing this compound by directly reacting the precursors at elevated temperatures to promote the desired transformations .

3-(4-Carboxyphenoxy)phthalic acid has several notable applications:

  • Coordination Chemistry: It serves as a key ligand in constructing metal-organic frameworks (MOFs), which have applications in gas storage and separation technologies .
  • Luminescent Materials: The coordination polymers formed from this compound exhibit luminescent properties, making them suitable for applications in optoelectronics and sensors .
  • Catalysis: Its ability to form stable complexes with transition metals positions it as a potential catalyst in various organic transformations.

Interaction studies involving 3-(4-Carboxyphenoxy)phthalic acid primarily focus on its coordination behavior with different metal ions. These studies reveal that the nature of the metal ion significantly influences the stability and structural characteristics of the resulting complexes. For instance, lead(II) complexes formed with this ligand have shown unique structural motifs that differ from those formed with zinc or cadmium .

Several compounds share structural similarities with 3-(4-Carboxyphenoxy)phthalic acid. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeNotable Features
Phthalic AcidDicarboxylic AcidBasic structure; widely used in plasticizers
Isophthalic AcidDicarboxylic AcidDifferent positioning of carboxyl groups; used in polyesters
Terephthalic AcidDicarboxylic AcidHigh melting point; key ingredient in polyester production
4-(3,5-Dicarboxyphenoxy)phthalic AcidTricarboxylate LigandSimilar functionality but with additional carboxyl groups

3-(4-Carboxyphenoxy)phthalic acid is unique due to its asymmetric structure and the presence of an ether linkage, which enhances its ability to form diverse coordination complexes compared to other similar compounds.

XLogP3

2

Dates

Last modified: 04-14-2024

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